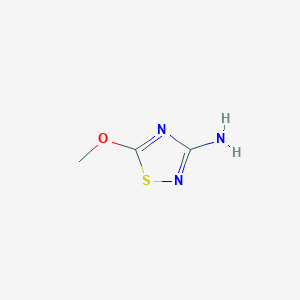

3-Amino-5-metoxi-1,2,4-tiadiazol

Descripción general

Descripción

3-Amino-5-methoxy-1,2,4-thiadiazole is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . The molecular formula of this compound is C3H5N3S2 .

Synthesis Analysis

A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed by the reaction of isothiocyanates with amidines . This protocol, which is free of metal, catalyst, and iodine, involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-amino-3-methyl-1,2,4-thiadiazole has been confirmed by X-ray diffraction, which shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .Chemical Reactions Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with potassium thiocyanate . The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Aplicaciones Científicas De Investigación

Agente Antimicrobiano

3-Amino-5-metoxi-1,2,4-tiadiazol: los derivados se han sintetizado y evaluado por su potencial como agentes antimicrobianos. Estos compuestos han mostrado efectividad contra una variedad de cepas microbianas, incluidas E. coli, B. mycoides y C. albicans . La presencia del grupo tiadiazol contribuye a la capacidad de los compuestos para inhibir el crecimiento de estos microorganismos, haciéndolos valiosos en el desarrollo de nuevas terapias antimicrobianas.

Actividad Antibacteriana

Las propiedades antibacterianas de los derivados de This compound se han estudiado ampliamente. Estos compuestos han demostrado efectos inhibitorios sobre bacterias como Klebsiella pneumoniae y Staphylococcus hominis . La investigación sugiere que estos derivados se pueden utilizar para desarrollar nuevos fármacos antibacterianos, particularmente para cepas que son resistentes a los tratamientos actuales.

Estudios de Interacción con el ADN

Los estudios han demostrado que This compound puede interactuar con el ADN, particularmente el ADN de timo de ternero (ADN-TC). Esta interacción es significativa para comprender el mecanismo de acción del compuesto y su posible uso en terapia génica e investigación de biología molecular .

Desarrollo de Pesticidas

La estructura de This compound se ha identificado como un componente potencial en el desarrollo de pesticidas. Su eficacia en este campo se atribuye a su capacidad para actuar como un inhibidor enzimático, interrumpiendo los procesos biológicos de las plagas .

Inhibición Enzimática

Este compuesto se ha utilizado como una estructura central en la síntesis de inhibidores enzimáticos. Estos inhibidores son cruciales en el estudio de la función enzimática y tienen aplicaciones terapéuticas en el tratamiento de enfermedades donde la regulación enzimática es necesaria .

Componente de Tinte Azoico

This compound: se ha utilizado en la síntesis de tintes azoicos. Estos tintes tienen varias aplicaciones, incluidos textiles, impresión y como tinciones biológicas en la investigación científica .

Investigación Anticancerígena

Los derivados de This compound se han investigado por sus propiedades anticancerígenas. Los compuestos han mostrado potencial en la inhibición del crecimiento de células cancerosas, lo que podría conducir a nuevos tratamientos para varios tipos de cáncer .

Regulación del Crecimiento Vegetal

La investigación también ha explorado el uso de derivados de This compound como reguladores del crecimiento vegetal. Estos compuestos pueden influir en el desarrollo de las plantas y son útiles en la investigación agrícola para mejorar los rendimientos de los cultivos .

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives, which include 3-amino-5-methoxy-1,2,4-thiadiazole, have been studied for their anticancer properties . These compounds can cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities .

Mode of Action

It’s known that thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction could lead to changes in the cellular processes, contributing to their biological activities.

Biochemical Pathways

It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . This property could potentially impact the bioavailability of 3-Amino-5-methoxy-1,2,4-thiadiazole.

Result of Action

It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It’s known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .

Análisis Bioquímico

Biochemical Properties

3-Amino-5-methoxy-1,2,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity with key amino acid residues in enzymes, leading to enzyme inhibition or activation. For instance, 3-Amino-5-methoxy-1,2,4-thiadiazole interacts with cyclin-dependent kinase 9 (CDK9) and cyclin T1, forming stable complexes that inhibit the kinase activity . This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity.

Cellular Effects

The effects of 3-Amino-5-methoxy-1,2,4-thiadiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 3-Amino-5-methoxy-1,2,4-thiadiazole induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins . Additionally, it affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, thereby reducing the growth and viability of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-5-methoxy-1,2,4-thiadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 3-Amino-5-methoxy-1,2,4-thiadiazole to CDK9 and cyclin T1 inhibits the kinase activity, leading to the suppression of transcriptional elongation and the downregulation of oncogenes . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . Furthermore, 3-Amino-5-methoxy-1,2,4-thiadiazole modulates gene expression by altering the transcriptional activity of key regulatory genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-methoxy-1,2,4-thiadiazole change over time, depending on its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to 3-Amino-5-methoxy-1,2,4-thiadiazole can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased apoptosis . These long-term effects are particularly evident in in vitro studies, where continuous treatment with the compound results in sustained inhibition of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 3-Amino-5-methoxy-1,2,4-thiadiazole vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At high doses, 3-Amino-5-methoxy-1,2,4-thiadiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

3-Amino-5-methoxy-1,2,4-thiadiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions result in the formation of water-soluble metabolites that are excreted from the body . Additionally, 3-Amino-5-methoxy-1,2,4-thiadiazole affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

The transport and distribution of 3-Amino-5-methoxy-1,2,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 3-Amino-5-methoxy-1,2,4-thiadiazole binds to intracellular proteins, including albumin and cytosolic enzymes, which influence its localization and accumulation . These interactions determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-Amino-5-methoxy-1,2,4-thiadiazole is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Additionally, 3-Amino-5-methoxy-1,2,4-thiadiazole can translocate to the nucleus, where it modulates gene expression by binding to transcription factors and chromatin . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

5-methoxy-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZXUIKYWYOLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373383 | |

| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363179-65-1 | |

| Record name | 5-Methoxy-1,2,4-thiadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363179-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363179-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

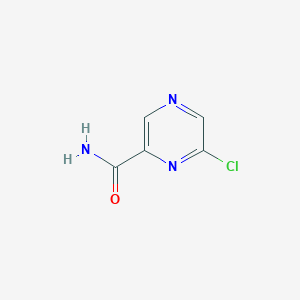

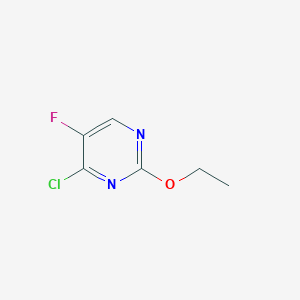

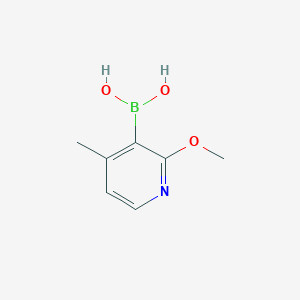

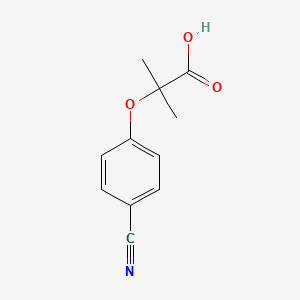

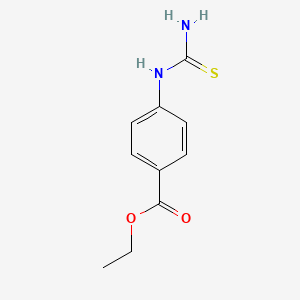

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)